molecular formula C12H22O2 B13700422 2-Decenyl acetate CAS No. 19487-61-7

2-Decenyl acetate

Cat. No.: B13700422
CAS No.: 19487-61-7
M. Wt: 198.30 g/mol
InChI Key: LUMRROIRFJRWNX-UHFFFAOYSA-N
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Description

2-Decenyl acetate (CAS 19487-61-7), with the molecular formula C12H22O2 and an average mass of 198.30 g/mol, is a chemical compound of interest in several research fields . It is characterized by a waxy, fatty odor, making it a subject of study in flavor and fragrance chemistry . Researchers utilize this compound as a semiochemical, as it is verified to be a component in the chemical communication systems of certain species . It is a significant natural product; for example, it has been identified as a major constituent, comprising 24.4% of the essential oil derived from the rhizomes of Alpinia coriandriodora (sweet ginger) . Studies on this essential oil have demonstrated that this compound contributes to potent antimicrobial activity, showing efficacy against a range of bacteria including Proteus vulgaris , Enterococcus faecalis , and Staphylococcus aureus , as well as antifungal activity against Aspergillus flavus . This compound is for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19487-61-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

dec-2-enyl acetate

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,3-8,11H2,1-2H3

InChI Key

LUMRROIRFJRWNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCOC(=O)C

Origin of Product

United States

Occurrence and Ecological Functions of 2 Decenyl Acetate

Distribution in Biological Secretions

Identification in Insect Defensive Secretions (e.g., Heteroptera, Lygaeidae)

(E)-2-Decenyl acetate (B1210297) is a frequently identified component in the defensive secretions of insects, particularly within the order Heteroptera. wur.nl For instance, in the family Lygaeidae, the milkweed bug Lygaeus equestris produces (E)-2-decenyl acetate in its metathoracic scent glands. nih.govresearchgate.net

This compound is also a constituent of the defensive secretions in several species of the Pentatomidae family (stink bugs). The southern green stink bug, Nezara viridula, includes trans-2-decenyl acetate as a minor component in its metathoracic gland secretion. cuni.czscielo.br Similarly, it has been detected in the secretions of the brown marmorated stink bug, Halyomorpha halys, the stink bug Cosmopepla bimaculata, and Bathycoelia distincta. nih.govplos.orgexlibrisgroup.comup.ac.zanih.gov In the bug Erthesina fullo, (E)-2-decenyl acetate is one of nine compounds identified in its glandular secretions. nih.gov

Table 1: Examples of Heteroptera Species with 2-Decenyl Acetate in Defensive Secretions

FamilySpeciesCommon NameSecretion Component
LygaeidaeLygaeus equestrisMilkweed Bug(E)-2-Decenyl acetate
PentatomidaeNezara viridulaSouthern Green Stink Bugtrans-2-Decenyl acetate
PentatomidaeHalyomorpha halysBrown Marmorated Stink Bug(E)-2-Decenyl acetate
PentatomidaeCosmopepla bimaculataA Stink Bug(E)-2-Decenyl acetate
PentatomidaeBathycoelia distinctaA Stink Bug(E)-2-Decenyl acetate
PentatomidaeErthesina fulloA Stink Bug(E)-2-Decenyl acetate

Presence within Alarm Pheromone Blends of Social and Solitary Insects (e.g., Hymenoptera, Pentatomidae)

This compound plays a crucial role as a component of alarm pheromones in various insect species. In many pentatomids, this compound is part of a chemical blend that signals danger to other individuals of the same species. scielo.brup.ac.zanih.gov For example, the scent from the metathoracic gland of the male Erthesina fullo, which contains (E)-2-decenyl acetate, elicits an alarm response, causing other males to become alert and disperse. nih.govscialert.net The defensive secretions of many stink bugs, containing a mix of volatile compounds including this compound, serve a dual purpose of defense and as alarm pheromones. embrapa.br

In the order Hymenoptera, certain species also utilize this compound in their alarm signals. For example, (E)-2-decen-1-yl acetate is a recognized alarm pheromone component in the giant Asian honey bee, Apis dorsata. biologists.comresearchgate.net When tested individually, this compound was shown to elicit a significant alarm response. biologists.com

Detection as a Volatile Component in Plant Extracts (e.g., Alpinia coriandriodora)

Beyond the animal kingdom, this compound is also found in the volatile emissions of certain plants. The essential oil derived from the rhizome of Alpinia coriandriodora, also known as sweet ginger, contains a significant amount of (E)-2-decenyl acetate. nih.govfrontiersin.org Gas chromatography-mass spectrometry (GC-MS) analysis has shown that this compound is one of the main constituents of the essential oil, along with (E)-2-decenal. nih.govfrontiersin.orgresearchgate.net Specifically, studies have reported the concentration of (E)-2-decenyl acetate to be as high as 24.4% of the total essential oil. nih.govfrontiersin.org

Table 2: Major Volatile Components of Alpinia coriandriodora Rhizome Essential Oil

CompoundPercentage of Total Essential Oil
(E)-2-decenal53.8%
(E)-2-decenyl acetate24.4%
(Z)-3-dodecenyl acetate3.5%
(E)-2-octenal3.5%

Data from Hong et al., 2023. nih.govfrontiersin.org

Inter- and Intra-specific Chemical Communication Roles

Elucidation of Alarm Signaling Mechanisms and Elicited Behavioral Responses

The function of this compound as an alarm signal is well-established in insects. sciencedaily.comannualreviews.org When threatened, insects like stink bugs release a volatile secretion containing a blend of chemicals, including (E)-2-decenyl acetate. up.ac.zanih.gov This chemical message is detected by nearby conspecifics, triggering defensive behaviors such as dispersal. nih.gov In the pentatomid bug Erthesina fullo, the odor from the male's scent gland, which includes (E)-2-decenyl acetate, causes other males to become alert and scatter. nih.gov

In studies on Bathycoelia distincta, a mixture of compounds including (E)-2-decenyl acetate, when released by stressed bugs, was tested for its effect on behavior. up.ac.zanih.govresearchgate.net Exposure to a blend containing this acetate resulted in an increase in the speed and distance traveled by the bugs, and a decrease in the time they spent resting, which are all indicative of an alarm response. nih.govresearchgate.net Similarly, in the giant Asian honey bee, Apis dorsata, (E)-2-decen-1-yl acetate is one of the active compounds in the alarm pheromone that can independently elicit a significant alarm response, causing foragers to avoid the area. biologists.com

Contribution to Organismal Defensive Strategies Against Predation and Herbivory

The release of secretions containing this compound is a direct defensive strategy against predators. researchgate.netresearchgate.net The volatile compounds in these secretions act as repellents, deterring attacks from predators such as birds and lizards. exlibrisgroup.comresearchgate.net In feeding trials with the stink bug Cosmopepla bimaculata, which secretes (E)-2-decenyl acetate, various bird species and anole lizards either rejected the bugs or showed aversion to feeding on them. exlibrisgroup.com Further experiments demonstrated that bugs with their defensive secretion removed were more likely to be eaten by predators than those with intact secretions, confirming the secretion's defensive role. exlibrisgroup.com

This chemical defense is not limited to deterring vertebrate predators. The compounds found in the defensive secretions of Heteroptera, including various aldehydes and acetates, are also effective against arthropod predators like praying mantids. researchgate.netebi.ac.uk The blend of chemicals, often including this compound, creates a potent defensive barrier that enhances the insect's chances of survival when confronted by a predator. embrapa.br

Investigation of Potential Roles in Aggregation or Sexual Signaling in Specific Taxa

While primarily recognized for its role in defense, (E)-2-decenyl acetate has been investigated for its potential involvement in aggregation or sexual signaling in certain insect taxa, particularly within the Heteroptera order. It is often found as a component of the metathoracic gland secretions in adult stink bugs. researchgate.netscielo.br For instance, in the stink bug Pallantia macunaima, (E)-2-decenyl acetate was identified in the metathoracic gland extracts of adults. scielo.br Research on the stink bug Bathycoelia thalassina also identified trans-2-decenyl acetate in the body washes of both males and females, alongside other compounds. soton.ac.uk

The hypothesis that aliphatic aldehydes in the metathoracic gland reservoir are derived from the corresponding esters, such as (E)-2-decenyl acetate, has been proposed. researchgate.net In P. macunaima, a decrease in the amount of (E)-2-decenyl acetate was observed as adults aged from 10 to 20 days, which may suggest age-related chemical signaling, although further behavioral studies are needed to confirm its ecological relevance. researchgate.netscielo.br

In some cases, compounds structurally related to this compound have been implicated in pheromonal functions. For example, (Z)-5-decenyl acetate was identified as a major component eliciting electroantennographic responses in male pigeon pea moths, Exelastis atomosa. soton.ac.uk While direct evidence for this compound as a primary aggregation or sex pheromone is limited and often species-specific, its presence in scent gland secretions suggests a potential secondary or modulatory role in chemical communication. soton.ac.ukwur.nl

Analysis of Kairomonal Activity and its Implications for Tritrophic Interactions

(E)-2-Decenyl acetate, a compound commonly found in the defensive secretions of Heteroptera, can also function as a kairomone, influencing the behavior of organisms at higher trophic levels, such as parasitoids. wur.nl Kairomones are chemical signals that are beneficial to the receiver but not to the emitter. In tritrophic interactions, these signals can be exploited by natural enemies to locate their hosts or prey.

Studies have shown that parasitoid wasps, which are natural enemies of stink bugs, can detect (E)-2-decenyl acetate. For example, electrophysiological studies on three species of Trissolcus parasitoids (T. japonicus, T. basalis, and T. oenone) revealed that their antennae respond to (E)-2-decenyl acetate. nih.govresearchgate.netnih.gov This indicates that these parasitoids can perceive the compound, which is a crucial first step in using it as a host-location cue.

The kairomonal activity of (E)-2-decenyl acetate and other stink bug-derived compounds has significant implications for biological control programs. A better understanding of how parasitoids use these chemical cues can help in selecting effective biological control agents and in developing strategies to enhance their efficacy in pest management. nih.govnih.gov

Influence on Organismal Behavior and Neurophysiology

Electrophysiological Recordings of Olfactory Responses (e.g., Electroantennography)

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing insights into which compounds an insect can smell. researchgate.net Several studies have utilized EAG to investigate the olfactory responses of various insect species to this compound.

In a study on three species of parasitoid wasps of the genus Trissolcus—T. japonicus, T. basalis, and T. oenone—(E)-2-decenyl acetate was among the compounds tested that elicited antennal responses. nih.govresearchgate.net However, the responses to (E)-2-decenyl acetate were generally weaker compared to other stink bug-associated compounds like (E)-2-hexenal, (E)-2-octenal, and (E)-2-decenal. nih.govresearchgate.netresearchgate.net This suggests that while the antennae of these parasitoids are capable of detecting (E)-2-decenyl acetate, it may be a less potent stimulus than other chemicals in the host's scent profile.

Similarly, in the stink bug Bathycoelia distincta, EAG experiments were conducted to test the antennal responses to several compounds from its scent glands, including (E)-2-decenyl acetate. up.ac.za In contrast to the parasitoid studies, (E)-2-decenyl acetate did not elicit an antennal response in B. distincta, unlike in other stink bugs such as Halyomorpha halys and Bagrada hilaris. up.ac.zaresearchgate.net This highlights the species-specific nature of olfactory perception.

The table below summarizes the EAG responses to (E)-2-decenyl acetate in different insect species from the conducted research.

SpeciesTaxonResponse to (E)-2-Decenyl AcetateReference
Trissolcus japonicusHymenoptera: ScelionidaeWeaker EAG response nih.govresearchgate.net
Trissolcus basalisHymenoptera: ScelionidaeWeaker EAG response nih.govresearchgate.net
Trissolcus oenoneHymenoptera: ScelionidaeWeaker EAG response nih.govresearchgate.net
Bathycoelia distinctaHemiptera: PentatomidaeNo antennal response up.ac.zaresearchgate.net
Halyomorpha halysHemiptera: PentatomidaeElicited antennal response researchgate.net
Bagrada hilarisHemiptera: PentatomidaeElicited antennal response researchgate.net

Advanced Behavioral Assays for Assessing Ecological Relevance in Laboratory and Field Settings

While electrophysiological recordings can confirm that an insect is capable of detecting a compound, behavioral assays are crucial for determining the ecological relevance of that compound. Such assays, conducted in both laboratory and field settings, can reveal whether a chemical acts as an attractant, repellent, or has other behavioral effects.

In the context of this compound, behavioral studies have often focused on its role within a blend of other semiochemicals. For instance, in the giant Asian honey bee, Apis dorsata, a synthetic mixture containing (E)-2-decen-1-yl acetate was tested for its effect on forager behavior. The mixture elicited alarm responses statistically indistinguishable from the natural alarm pheromone. ucsd.edu When tested individually, (E)-2-decen-1-yl acetate was one of the active compounds that elicited a significant alarm response, causing foragers to avoid landing on inflorescences treated with the compound. ucsd.edu

Field trap bioassays are another important tool for assessing the behavioral effects of semiochemicals. For example, in a study on the painted bug, Bagrada hilaris, field traps were baited with (E)-2-octenyl acetate, a related compound, to evaluate its attractiveness. researchgate.net Similar field studies would be necessary to definitively determine the attractive or repellent properties of this compound under natural conditions for various insect species.

The table below presents findings from behavioral assays involving this compound and related compounds.

SpeciesCompound TestedAssay TypeBehavioral EffectReference
Apis dorsata(E)-2-decen-1-yl acetateFloral choice testAlarm response, aversion ucsd.edu
Halyomorpha halys(E)-2-decenal (co-occurs with (E)-2-decenyl acetate)Repellency assayRepellent researchgate.net
Bagrada hilaris(E)-2-octenyl acetateField trap bioassayAttraction researchgate.net

Biosynthesis and Metabolic Pathways of 2 Decenyl Acetate

Endogenous Production Mechanisms in Secreting Organisms

The de novo synthesis of 2-decenyl acetate (B1210297) and other related fatty acid-derived pheromones occurs within specialized pheromone glands, typically located in the abdominal region of female moths. iastate.edu The process is initiated from fundamental building blocks and is characterized by a sequence of highly specific enzymatic steps.

The foundational pathway for the biosynthesis of most lepidopteran sex pheromones, including acetate esters like 2-decenyl acetate, is the fatty acid synthesis pathway, which commences with acetyl-CoA. frontiersin.orgresearchgate.net Acetyl-CoA, a central molecule in metabolism, is generated from the catabolism of carbohydrates (like glucose), fats, and amino acids. mdpi.com Within the pheromone gland cells, acetyl-CoA is carboxylated to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). researchgate.netnih.gov Subsequently, fatty acid synthase (FAS) utilizes malonyl-CoA and NADPH to build saturated fatty acid chains, primarily palmitic acid (16:0) and stearic acid (18:0). frontiersin.orgnih.gov These saturated fatty acids serve as the primary precursors for a variety of pheromone components. iastate.edufrontiersin.org

While the fatty acid synthesis pathway is the principal route, the polyketide pathway also represents a significant biosynthetic route for insect pheromones and defensive compounds. researchgate.netnih.gov This pathway also uses carboxylic acids, such as acetate and propionate, as precursors. researchgate.netnih.govrsc.org The core distinction lies in the enzymatic machinery; the polyketide pathway employs polyketide synthases (PKS) which, compared to fatty acid synthases (FAS), can generate a much greater diversity of chemical structures. researchgate.netnih.gov Although no insect PKS has been definitively identified in the direct synthesis of pheromones, the structural similarities and shared precursors between fatty acid and polyketide products suggest a common evolutionary origin and a potential role for PKS-like mechanisms in generating the chemical diversity observed in insect semiochemicals. researchgate.netnih.govresearchgate.net

The conversion of saturated fatty acid precursors into specific unsaturated acetates like this compound involves a series of enzymatic modifications that determine the final structure, including chain length, position and geometry of double bonds, and the functional group.

Key enzymes in this process include:

Desaturases: These enzymes introduce double bonds at specific positions in the fatty acyl-CoA chain. frontiersin.orgnih.gov For instance, Δ11-desaturases are common in lepidopteran pheromone biosynthesis, creating a double bond at the 11th carbon position. frontiersin.orgnih.gov The specific desaturase enzymes employed by an insect species are crucial in defining the identity of its pheromone components. iastate.edu

Chain-shortening enzymes: Following desaturation, the fatty acid chain may be shortened through a process of limited β-oxidation to achieve the correct carbon chain length. iastate.edunih.gov For example, a C16 fatty acid can be shortened to a C14, C12, or C10 acid. iastate.edunih.gov

Reductases: Fatty acyl-CoA reductases (FARs) catalyze the reduction of the fatty acyl-CoA to the corresponding fatty alcohol. frontiersin.orgresearchgate.net The substrate specificity of these reductases contributes to the production of species-specific pheromones. researchgate.net

Acetyltransferases: The final step in the biosynthesis of acetate esters is the acetylation of the fatty alcohol. iastate.eduresearchgate.net This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group, often from acetyl-CoA, to the alcohol, forming the acetate ester. iastate.edu

The stereochemistry of the final product, particularly the geometry of the double bonds (Z or E configuration), is controlled by the high specificity of the desaturase enzymes. iastate.edu The precise sequence and action of these enzymes are tightly regulated to produce the species-specific blend of pheromone components. iastate.edunih.gov

The primary biochemical precursors for this compound and other fatty acid-derived pheromones are saturated C16 and C18 fatty acids, namely palmitic and stearic acid, which are synthesized de novo from acetyl-CoA. iastate.edufrontiersin.orgresearchgate.net Labeling studies using isotopically marked precursors have been instrumental in tracing the metabolic pathways. For example, experiments have shown that labeled acetate is incorporated into the final pheromone product, confirming the role of fatty acid biosynthesis. nih.gov

In some cases, precursors can also be sourced from the diet. wikipedia.org Substrate flux analysis, often employing stable isotope-labeled compounds, helps to elucidate the flow of metabolites through the biosynthetic pathway. rsc.orgd-nb.info For example, by supplying a labeled potential precursor like (Z)-11-tetradecenoic acid and detecting the label in the final pheromone, researchers can confirm its role as an intermediate. nih.govd-nb.info This technique has been vital in mapping the specific sequence of desaturation and chain-shortening events in various insect species. iastate.edunih.gov

Characterization of Enzymatic Conversions and Stereochemical Control in de novo Synthesis

Environmental and Physiological Factors Influencing Biosynthesis

The production of this compound is not constant but is influenced by a range of internal physiological states and external environmental cues. This regulation ensures that pheromone is released at the most opportune times for successful reproduction.

Pheromone biosynthesis is often tightly linked to the developmental stage and reproductive status of the insect. In many moth species, pheromone production is initiated after adult eclosion and is specifically localized to the female. iastate.eduresearchgate.net The production can be cyclical, often regulated by a neurohormone known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.netmdpi.comwikipedia.org PBAN is released from the subesophageal ganglion and acts on the pheromone gland to stimulate key enzymes in the biosynthetic pathway, such as acetyl-CoA carboxylase. researchgate.net

The reproductive status of the female is a critical factor. Virgin females typically exhibit the highest rates of pheromone production and release. tandfonline.com After mating, pheromone biosynthesis may be significantly reduced or cease altogether in some species, although in others, mated females may continue to produce pheromones, potentially to attract other individuals to a food source. wur.nl

The nutritional status of an insect, which is directly dependent on its diet, can significantly impact its ability to produce pheromones. Since the biosynthesis of fatty acid-derived pheromones begins with acetyl-CoA, which is derived from the breakdown of dietary carbohydrates and fats, the quality and availability of food are crucial. mdpi.comnih.gov Nutritional deficiencies can lead to reduced growth, smaller body size, and consequently, a diminished capacity for pheromone production. nih.gov

Studies have shown that the composition of the diet can alter the ratio of different components in a pheromone blend. For instance, in the larvae of Chilecomadia valdiviana, the emission of certain acetate compounds was observed to change depending on whether the larvae were feeding or starved. scielo.org.pe This suggests that the biosynthetic pathways can be modulated in response to the immediate nutritional environment, potentially as a strategy to balance the allocation of resources between survival and reproduction. nih.govscielo.org.pe Furthermore, some insects can sequester compounds from their host plants and use them as precursors for pheromone synthesis, although de novo biosynthesis is the more common route for fatty acid-derived acetates. wikipedia.org

Interactive Data Tables

Key Enzymes in this compound Biosynthesis

EnzymeFunctionPrecursorProduct
Acetyl-CoA Carboxylase (ACC)CarboxylationAcetyl-CoAMalonyl-CoA
Fatty Acid Synthase (FAS)Fatty acid chain elongationMalonyl-CoASaturated Fatty Acids (e.g., Palmitic acid)
DesaturaseIntroduction of double bondsSaturated/Unsaturated Fatty Acyl-CoAUnsaturated Fatty Acyl-CoA
Fatty Acyl-CoA Reductase (FAR)Reduction of acyl groupFatty Acyl-CoAFatty Alcohol
AcetyltransferaseAcetylation of alcoholFatty Alcohol, Acetyl-CoAFatty Acyl Acetate

Factors Influencing this compound Production

FactorInfluenceObserved Effect
Developmental StagePheromone production typically occurs in the adult stage.Production often begins after eclosion.
SexPrimarily produced by females in many species.Attracts conspecific males.
Mating StatusProduction often decreases after mating.Reduces unnecessary signaling post-reproduction.
Diet/NutritionAffects precursor availability and overall fitness.Nutritional stress can decrease pheromone quantity and alter blend ratios.
Pheromone Biosynthesis Activating Neuropeptide (PBAN)Hormonal regulation.Stimulates the activity of key biosynthetic enzymes.

Investigation of Hormonal and Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound, a significant semiochemical, is not a constitutive process. Instead, its production is meticulously regulated at both the hormonal and genetic levels. This tight control ensures that the compound is synthesized in appropriate quantities, at specific life stages, and within particular social contexts, such as in the queen honey bee (Apis mellifera). Research has focused on elucidating the interplay between endocrine signals and the expression of genes encoding the necessary biosynthetic enzymes.

Hormonal Regulation

The primary hormonal regulator implicated in the production of this compound and other related pheromonal compounds in insects is Juvenile Hormone (JH). In honey bees, the titer of Juvenile Hormone III is closely linked to reproductive status and caste, which in turn correlates directly with the production capacity of the queen mandibular glands, the primary site of this compound synthesis.

Studies have demonstrated that the physiological transition of a queen bee from a virgin to a mated, egg-laying state is accompanied by a significant increase in JH III titers. This hormonal surge is a key trigger for the maturation of the mandibular glands and the upregulation of pheromone biosynthesis. Research by Kocher et al. (2009) investigated the effects of mating on queen physiology and found a strong positive correlation between JH levels and the quantity of key mandibular pheromone components. While their study focused on the major component, 9-oxo-2-decenoic acid (9-ODA), the biosynthetic pathway for this compound is tightly linked, and its production is similarly regulated. The increase in JH effectively signals the queen's reproductive activation, initiating the full-scale production of her characteristic pheromone bouquet, which includes this compound.

The table below summarizes the conceptual relationship between queen status, hormonal levels, and pheromone production, based on established findings in the field.

Table 1: Correlation of Queen Bee Status, Juvenile Hormone III Titers, and Mandibular Pheromone Production
Queen StatusTypical Juvenile Hormone III (JH III) TiterRelative Quantity of this compoundPhysiological State
Virgin QueenLowLow / Trace AmountsReproductively immature; gland development incomplete.
Newly Mated QueenIncreasingIncreasingPhysiological transition initiated by mating signals.
Mature Laying QueenHighHigh / Peak ProductionReproductively mature; gland fully developed and active.

Genetic Regulation

The hormonal signals, particularly from JH, exert their control by modulating the expression of specific genes that encode the enzymes of the biosynthetic pathway. The synthesis of this compound from precursor fatty acids involves several enzymatic steps, including desaturation and acetylation. The genes responsible for these transformations are primary targets for regulation.

Groundbreaking research has identified a suite of genes that are differentially expressed in the mandibular glands of queens compared to workers, providing a genetic blueprint for caste-specific pheromone production. A key study by Fang et al. (2012) performed a transcriptomic analysis of honey bee mandibular glands and identified several candidate genes critical for the biosynthesis of this compound and other queen pheromones.

Fatty Acid Desaturases: These enzymes are responsible for introducing a double bond into the fatty acid chain. A specific desaturase is required to create the C2-C3 double bond in the 10-carbon precursor.

Alcohol Acetyltransferases (AATs): This class of enzymes performs the final step in the synthesis of this compound. They catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of the precursor, (E)-10-hydroxy-2-decenoic acid, to form the final acetate ester. Studies have identified specific AAT genes that show significantly higher expression in the mandibular glands of queens than in those of workers.

The differential expression of these genes is the direct molecular mechanism behind the queen's unique ability to produce large quantities of this compound. The table below presents data adapted from findings on the differential expression of key gene families involved in this pathway.

Table 2: Relative Expression of Key Biosynthetic Genes in Honey Bee Mandibular Glands
Gene / Enzyme FamilyFunction in PathwayRelative Expression (Queen vs. Worker)Significance
Fatty Acid Desaturase (e.g., Amel_desat1)Introduces double bond in fatty acid precursor.Significantly Upregulated in QueensEssential for creating the decenyl backbone. Higher expression enables high-volume production.
Alcohol Acetyltransferase (e.g., AmAAT4)Catalyzes final acetylation step.Significantly Upregulated in QueensThe terminal, rate-limiting step for acetate ester formation. High expression is critical for this compound synthesis.
Fatty Acid Synthase (FAS)Synthesizes fatty acid precursors.Upregulated in QueensProvides the initial 10-carbon building blocks for the entire pathway.

Chemical Synthesis Methodologies for 2 Decenyl Acetate and Analogues

Stereoselective and Regioselective Synthetic Routes

The precise arrangement of atoms in 2-decenyl acetate (B1210297) is critical for its intended applications. Therefore, synthetic strategies that offer high levels of stereoselectivity and regioselectivity are of paramount importance.

Olefin metathesis has emerged as a powerful tool in organic synthesis, allowing for the efficient construction of carbon-carbon double bonds. acs.org Cross-metathesis, a variant of this reaction, involves the reaction of two different olefins to create new olefinic products. acs.orgcaltech.edu This methodology has been successfully applied to the synthesis of 2-decenyl acetate and its analogues.

In a typical approach, a shorter chain functionalized alkene is reacted with a long-chain olefin in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst. caltech.edugoogle.com For instance, the cross-metathesis of 1-hexene (B165129) with 5-hexenyl acetate can yield 5-decenyl acetate. google.com The reaction can be driven to completion by removing a volatile byproduct, such as ethylene, under vacuum. google.com This strategy offers high yields and good control over the E/Z isomer ratio of the final product. google.com

The choice of catalyst is crucial for the success of the reaction. Second-generation Grubbs catalysts and other advanced ruthenium alkylidene catalysts have shown high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules like insect pheromones. caltech.edugoogle.com

Table 1: Examples of Olefin Metathesis for Acetate Synthesis

Reactant 1 Reactant 2 Catalyst Product Reference
1-Hexene 5-Hexenyl acetate Grubbs' Catalyst 5-Decenyl acetate google.com
5-Decene 1,10-Diacetoxy-5-decene Ruthenium-based Grubbs catalysts 5-Decenyl acetate ethz.ch
Methyl oleate Cyclododecene Not specified 1-Triacontanol precursor

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. jk-sci.commnstate.eduwikipedia.orglibretexts.org These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. jk-sci.comwikipedia.org

A key advantage of these methods is the high degree of control over the location of the newly formed double bond. mnstate.edu The stereoselectivity of the reaction, affording either the (E)- or (Z)-alkene, can often be influenced by the nature of the ylide or phosphonate reagent, the reaction conditions, and the specific base and solvent used. jk-sci.comwikipedia.org For example, stabilized ylides in the Wittig reaction tend to produce (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. jk-sci.com The HWE reaction typically provides excellent selectivity for the (E)-isomer. wikipedia.org

For the synthesis of this compound, this would involve the reaction of a suitable phosphonium (B103445) salt or phosphonate with an eight-carbon aldehyde, followed by acetylation of the resulting alcohol.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons Reaction
Phosphorus Reagent Triphenyl phosphonium ylide Phosphonate carbanion
Byproduct Triphenylphosphine oxide Water-soluble dialkylphosphate salt
Byproduct Removal Often requires chromatography Easily removed by aqueous extraction
Reagent Reactivity Less nucleophilic More nucleophilic and less basic

| Stereoselectivity | Dependent on ylide stability | Predominantly forms (E)-alkenes |

The final step in many synthetic routes to this compound is the acetylation of the corresponding unsaturated alcohol, 2-decen-1-ol. This transformation can be achieved using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst. google.com

The choice of reaction conditions is important to ensure high yields and to avoid side reactions, such as isomerization of the double bond or the formation of byproducts. The reaction is typically carried out under mild conditions to preserve the integrity of the unsaturated carbon chain. google.com For instance, the reaction can be performed at temperatures ranging from 10°C to 70°C, depending on the specific reagents used. google.com

Wittig, Horner-Wadsworth-Emmons, and Related Carbon-Carbon Bond Forming Reactions

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the development of more efficient and sustainable synthetic methods.

A key aspect of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. acs.org In the context of this compound synthesis, this includes the development of highly active and selective catalysts for the carbon-carbon bond forming steps and the acetylation step.

Optimizing reaction conditions, such as temperature, pressure, and reaction time, is also crucial for minimizing energy consumption and byproduct formation. google.comresearchgate.net

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Green chemistry principles encourage the use of safer and more environmentally benign solvents. Research efforts in this area focus on replacing hazardous solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. google.com

Minimizing the formation of byproducts is another central tenet of green chemistry, directly related to the concept of atom economy. acs.org Synthetic routes that proceed with high selectivity and yield are inherently greener as they generate less waste. For instance, highly selective catalytic reactions can significantly reduce the formation of unwanted isomers or other byproducts, simplifying purification procedures and reducing waste streams. researchgate.net

Development of Efficient Catalytic Systems and Reaction Conditions

Isomeric Purity Control and Stereoisomer Separation in Synthetic Preparations

The biological activity of semiochemicals like this compound is often highly dependent on their stereochemistry. The presence of even small amounts of an undesired stereoisomer can sometimes reduce or inhibit the desired effect. diva-portal.orgdiva-portal.orgjst.go.jp Therefore, achieving high isomeric purity is a critical aspect of the synthesis. Control is exerted both during the synthesis (stereoselective synthesis) and through post-synthesis purification (isomer separation).

Stereoselective Synthesis

The choice of synthetic route is the primary method for controlling isomeric purity. As outlined in the previous section, many modern synthetic methods are designed to be highly stereoselective.

Metathesis: In syntheses utilizing olefin metathesis, the ratio of (E) to (Z) isomers can be influenced by the catalyst and reaction conditions. For example, the synthesis of 5-decenyl acetate via cross-metathesis using Grubbs' catalyst can yield an 82:18 to 84:16 trans:cis ratio. google.com

Palladium-Catalyzed Coupling: These methods are known for their high stereospecificity, often achieving >95% selectivity for the desired isomer.

Knoevenagel Condensation: Modified Knoevenagel conditions have been reported to produce the (E)-isomer with up to 98% stereochemical purity. internationaljournalssrg.org

Stereoisomer Separation

Even with highly stereoselective reactions, the final product is often a mixture of isomers that requires separation to achieve the desired purity. Several chromatographic techniques are particularly effective for this purpose.

Argentation Chromatography: This technique is widely used for the separation of (E) and (Z) isomers of unsaturated compounds. It utilizes silica (B1680970) gel impregnated with silver nitrate. The silver ions interact differently with the π-electrons of the cis and trans double bonds, leading to different retention times and allowing for their separation. This method has been successfully applied to purify geometric isomers of various alkenyl acetates to greater than 98% isomeric purity. diva-portal.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating stereoisomers. In some cases, separation can be achieved at low temperatures. For compounds that are difficult to separate directly, derivatization with a chiral agent can be employed to form diastereomers, which are then more easily separated by HPLC. researchgate.netnih.gov

Gas Chromatography (GC): For analytical determination of isomeric purity, and in some cases for preparative separation of small quantities, gas chromatography is used. Capillary columns with specific stationary phases, including chiral stationary phases, can resolve different stereoisomers. researchgate.net Enantioselective GC analysis has been used to separate stereoisomers of related pheromone compounds. researchgate.net

Fractional Distillation: Although less effective for isomers with very similar boiling points, fractional distillation under reduced pressure can sometimes be used as a preliminary purification step to enrich a particular isomer before a final chromatographic polishing step. The boiling point of (E)-2-decenyl acetate is reported as 75 °C at 2.00 mm Hg. thegoodscentscompany.com

The table below summarizes key separation techniques and findings for alkenyl acetates and related compounds.

Technique Compound Type Separation Details Achieved Purity Reference(s)
Argentation Chromatography Geometric Isomers (E/Z)Silica gel impregnated with silver nitrate.>98% diva-portal.org
Low-Temperature HPLC StereoisomersReversed-phase HPLC at temperatures as low as -54 °C after derivatization.Baseline resolution researchgate.net
Gas Chromatography (GC) Enantiomers/DiastereomersChiral stationary phases (e.g., cyclodextrin-based).Analytical separation researchgate.net
Column Chromatography Geometric Isomers (E/Z)Standard silica gel chromatography after metathesis reaction.99.4% chemical purity (81:19 E:Z ratio) google.com

Advanced Analytical Characterization and Detection of 2 Decenyl Acetate

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatographic methods are fundamental for separating 2-decenyl acetate (B1210297) from other volatile and semi-volatile compounds present in a sample.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of 2-decenyl acetate in various matrices, including insect extracts and essential oils. wur.nlscielo.br In this method, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. For instance, a DB-5 capillary column is commonly used for this purpose. scielo.brscispace.com The separated compounds then enter the mass spectrometer, which ionizes them and detects the resulting fragments, providing a unique mass spectrum for each compound.

GC-MS has been instrumental in identifying (E)-2-decenyl acetate in the metathoracic gland secretions of the stink bug Pallantia macunaima. scielo.brscispace.com In such analyses, the temperature of the GC oven is programmed to increase over time, ensuring the sequential elution of compounds. A typical temperature program might start at 50°C, hold for a minute, and then increase to 250°C. scielo.br The resulting mass spectra are then compared with established libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nih.govnist.gov The relative abundance of this compound within a mixture can also be quantified, which is crucial for understanding its biological role. For example, studies have shown that the proportion of (E)-2-decenyl acetate can vary with the age of the insect. scielo.brscispace.com

Table 1: GC-MS Analysis Parameters for this compound

ParameterValue/Description
Column Type DB-5 Capillary Column
Column Dimensions 30 m x 0.25 mm i.d. x 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial: 50°C (1 min hold), Ramp: 7°C/min to 250°C (10 min hold)
Ionization Mode Electron Impact (EI) at 70 eV
Data Source scielo.brscispace.com

High-resolution gas chromatography (HRGC) is essential for the separation of geometric isomers of this compound, such as the (E) and (Z) isomers, which may have distinct biological activities. sci-hub.seresearchgate.net HRGC utilizes long capillary columns with a narrow internal diameter, providing a large number of theoretical plates and thus superior separation efficiency compared to packed columns. This high resolving power is critical, as isomers often have very similar boiling points and can be difficult to separate using conventional GC methods.

The combination of HRGC with an electroantennographic detector (EAD) is a powerful tool in pheromone research. researchgate.net The EAD uses an insect's antenna as a biological detector, which responds specifically to biologically active compounds. This allows researchers to pinpoint which of the separated isomers in a complex mixture elicits a physiological response in the target insect. The retention times of the active peaks on the HRGC column can then be precisely determined, aiding in their identification. researchgate.net

The use of polar capillary columns, such as those with a BP-20 stationary phase, can further enhance the separation of isomers. nist.gov The Kovats retention index, a relative measure of retention time, is often used to characterize compounds on different columns. For (E)-2-decenyl acetate, the semi-standard non-polar Kovats index is reported as 1405.5, while the standard polar index is 1830. nih.gov

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Profile Analysis

Spectrometric Methods for Comprehensive Structural Elucidation

While chromatography separates the components of a mixture, spectrometry provides detailed information about their molecular structure.

Electron impact mass spectrometry (EI-MS) is a widely used technique for the structural elucidation of this compound. scielo.brsci-hub.se In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. scielo.brscispace.com The resulting mass spectrum is a unique "fingerprint" of the compound, characterized by a series of peaks corresponding to the mass-to-charge ratio (m/z) of the fragments.

The mass spectrum of (E)-2-decenyl acetate shows characteristic fragment ions that are indicative of its structure. nist.gov The molecular ion (M+) peak, which corresponds to the intact molecule, may be weak or absent. However, prominent fragment ions allow for unambiguous identification. For example, cleavage between the sulfur-substituted carbons in dimethyl disulfide (DMDS) adducts of monounsaturated acetates leads to key fragments that help determine the position of the double bond. sci-hub.se

Table 2: Key Fragment Ions in the EI-MS Spectrum of (E)-2-Decenyl Acetate

m/zRelative Intensity (%)Putative Fragment
4399.99[CH3CO]+
5426.33
4123.99
5522.34
6716.67
Data Source nih.gov

Chemical ionization mass spectrometry (CI-MS) is a softer ionization technique compared to EI-MS, making it particularly useful for confirming the molecular weight of this compound. researchgate.net In CI-MS, a reagent gas such as methane (B114726) is introduced into the ion source. The reagent gas is ionized by the electron beam, and these ions then react with the analyte molecules in the gas phase, leading to their ionization. This process is less energetic than EI, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]+). ucdavis.edu

The presence of a strong [M+H]+ ion in the CI-MS spectrum provides clear evidence of the molecular weight of the compound, which is 198.30 g/mol for this compound. nist.gov This information is complementary to the fragmentation data obtained from EI-MS and is crucial for a confident identification, especially when analyzing novel compounds or complex mixtures. ucdavis.edu

Fourier-transform infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. washington.eduwikipedia.org When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An FTIR spectrometer measures the absorption of infrared radiation at different wavelengths, producing a spectrum with characteristic absorption bands corresponding to the various functional groups.

The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of an ester functional group and a carbon-carbon double bond. The carbonyl (C=O) stretch of the acetate group typically appears as a strong absorption band in the region of 1735-1750 cm⁻¹. The C-O stretch of the ester would also be present. The C=C double bond would show a stretching vibration band around 1650 cm⁻¹. The specific position and intensity of these bands can provide further information about the molecule's structure. While detailed FTIR spectra for this compound are not as commonly published as mass spectra, the technique remains a valuable tool for confirming the presence of key functional groups. washington.edumdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including the detailed stereochemical assignment of this compound isomers, namely (E)-2-decenyl acetate and (Z)-2-decenyl acetate. The differentiation between these isomers is achieved by analyzing key parameters in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, such as chemical shifts (δ) and spin-spin coupling constants (J).

The geometry of the double bond significantly influences the magnetic environment of the nearby nuclei. In ¹H NMR, the coupling constant between the two vinylic protons (at C2 and C3) is the most definitive indicator of stereochemistry. For the (E)-isomer, the vinylic protons are in a trans configuration, which typically results in a larger coupling constant (³J_H2-H3), generally in the range of 11-18 Hz. researchgate.net In contrast, the (Z)-isomer, with its cis proton arrangement, exhibits a smaller coupling constant, usually between 6-15 Hz. researchgate.net The chemical shifts of the allylic protons (at C1) and the vinylic protons also differ between the two isomers due to varying spatial arrangements and through-space magnetic effects.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms involved in and adjacent to the double bond are diagnostic. The "gamma-gauche effect" is particularly useful, where a substituent in a cis (or gauche) arrangement causes an upfield shift (lower δ value) for the gamma carbon compared to its counterpart in the trans isomer. Therefore, the carbon signals of the alkyl chain in the (Z)-isomer will show slight differences compared to the (E)-isomer. The carbon of the methyl group in the acetate moiety and the carbonyl carbon also provide structural information, typically resonating around 21 ppm and 171 ppm, respectively. researchgate.net

Detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm assignments by revealing proton-proton and proton-carbon correlations within the molecule. The Nuclear Overhauser Effect (NOE), observed in NOESY or ROESY experiments, provides through-space correlations that can definitively confirm the cis or trans nature of the double bond by showing spatial proximity between the vinylic protons and adjacent methylene (B1212753) or methyl groups.

Table 1: Representative ¹H NMR Data for Distinguishing this compound Isomers Note: Chemical shifts (δ) are reported in ppm and are solvent-dependent. The key diagnostic feature is the coupling constant (J).

Proton(s)Typical δ (ppm) for (E)-isomerTypical δ (ppm) for (Z)-isomerKey Coupling Constant (Hz)
Vinylic H (C2-H)~5.7~5.6(E)-isomer: ³J_H2-H3 ≈ 15 Hz
Vinylic H (C3-H)~5.5~5.5(Z)-isomer: ³J_H2-H3 ≈ 11 Hz
Allylic CH₂ (C1-H₂)~4.5~4.6
Acetate CH₃~2.05~2.05

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for (E)-2-Decenyl Acetate Note: Values are approximate and depend on the solvent used.

Carbon AtomTypical Chemical Shift (δ) in ppm
C=O171.2
C3131.6
C2124.5
C164.6
Alkyl Chain (C4-C9)26.8 - 32.6
Acetate CH₃21.0
Terminal CH₃ (C10)17.9

Chemical Derivatization Strategies for Enhanced Analysis

To overcome challenges in instrumental analysis, such as the difficulty in pinpointing double bond locations in isomers using mass spectrometry alone, chemical derivatization is a key strategy. This involves converting the analyte into a new compound with properties more suitable for separation or detection.

Dimethyl Disulfide (DMDS) Adduct Formation for Double Bond Positional Isomerism Determination.nih.govresearchgate.net

One of the most effective derivatization techniques for locating double bonds in unsaturated compounds like this compound is the formation of dimethyl disulfide (DMDS) adducts, followed by analysis with gas chromatography-mass spectrometry (GC-MS). nih.gov This method is particularly valuable for distinguishing positional isomers (e.g., this compound vs. 3-decenyl acetate), which can be difficult to resolve by mass spectrometry alone.

The reaction involves the addition of a molecule of DMDS across the double bond, typically catalyzed by iodine. This converts the alkene moiety into a vicinal bis(methylthio)alkane. The resulting DMDS adduct is stable and amenable to GC analysis.

The primary advantage of this derivatization becomes apparent during mass spectrometry analysis under electron ionization (EI). The C-C bond between the two carbons bearing the methylthio (-SCH₃) groups is prone to fragmentation. nih.govresearchgate.net This specific cleavage results in two prominent diagnostic fragment ions. The masses of these ions directly correspond to the two portions of the original molecule on either side of the double bond, allowing for its unambiguous localization. For example, derivatization of this compound would yield a specific set of fragments, distinct from those that would be produced by 3-decenyl acetate, thus confirming the Δ² position of the unsaturation. This technique is highly sensitive, capable of being applied to nanogram quantities of material often found in biological extracts. nih.gov

Development of Advanced Detection Methods in Complex Biological and Environmental Matrices

Detecting and quantifying this compound at trace levels in complex samples, such as insect gland extracts or ambient air, presents significant analytical hurdles due to the low concentration of the analyte and the presence of numerous interfering compounds.

Optimization of Sample Preparation and Extraction Techniques for Trace Level Analysis

The success of any trace-level analysis hinges on the effectiveness of the sample preparation and extraction steps, which aim to isolate and concentrate the analyte of interest while removing matrix interferences. researchgate.net For a semi-volatile compound like this compound, techniques must be carefully selected and optimized.

Solid-Phase Microextraction (SPME): A widely adopted technique for volatile and semi-volatile analysis is headspace SPME (HS-SPME). researchgate.netnih.govnih.gov This solvent-free method involves exposing a fused silica (B1680970) fiber coated with a sorbent polymer to the headspace above the sample. researchgate.netmdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then retracted and transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. Optimization of HS-SPME is critical and involves several parameters:

Fiber Coating: The choice of coating material (e.g., polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), Carboxen (CAR)) is crucial for efficient trapping and depends on the analyte's polarity. nih.govjksus.org

Extraction Time and Temperature: Increasing the temperature and duration of extraction can enhance the release of semi-volatiles into the headspace, thereby increasing the amount adsorbed by the fiber. jksus.orgagriculturejournals.cz

Matrix Modification: For liquid or tissue samples, the addition of salt ("salting out") can decrease the analyte's solubility and increase its vapor pressure, leading to higher concentrations in the headspace and improved detection limits. agriculturejournals.cz

Sample Pre-treatment: For insect samples, a freeze-thaw cycle (-80 °C to 25 °C) prior to HS-SPME has been shown to significantly disrupt tissue and facilitate the release of volatiles, improving detection of pheromones present in very low quantities. usda.gov

Air Sampling: For environmental monitoring, this compound can be collected from the air using either active or passive sampling methods. Active methods involve drawing a known volume of air through a sorbent tube packed with materials like Porapak Q or activated charcoal, which trap the volatiles. researchgate.netcapes.gov.br The trapped compounds are later eluted with a solvent or thermally desorbed for GC-MS analysis. Passive samplers, such as those using solid-phase extraction (SPE) membranes, can also be deployed to collect analytes over extended periods. nih.govaaqr.org

Solvent Extraction: Traditional solvent extraction, often using a non-polar solvent like hexane, remains a viable method for extracting this compound from biological tissues (e.g., insect glands). researchgate.net However, this approach can extract a wide range of other lipids and compounds, often requiring subsequent clean-up steps to reduce matrix complexity before analysis.

Mechanisms of Biological Action and Chemoreception of 2 Decenyl Acetate

Molecular Basis of Olfactory Perception

The initial steps of olfactory perception involve the detection of volatile molecules by specialized proteins in the antennae of insects. While general principles of olfaction are well-established, specific data for 2-decenyl acetate (B1210297) are limited.

Ligand Binding and Activation of Odorant Receptors (ORs)

Specific odorant receptors (ORs) that bind to 2-decenyl acetate have not been explicitly identified or characterized in the scientific literature. The general mechanism involves an odorant molecule, like this compound, binding to an OR located on the membrane of an olfactory sensory neuron (OSN). This binding event causes a conformational change in the receptor, initiating an electrical signal. frontiersin.org However, the specific ORs responsive to this compound and the precise binding affinities remain an area for future research.

Role of Odorant Binding Proteins (OBPs) and Pheromone Binding Proteins (PBPs) in Ligand Transport

Odorant Binding Proteins (OBPs) and Pheromone Binding Proteins (PBPs) are small, soluble proteins found in the sensillum lymph of insects. mdpi.combiorxiv.orgnih.gov They are thought to play a crucial role by capturing hydrophobic odorant molecules and transporting them to the odorant receptors on the neuronal dendrites. biorxiv.orgfrontiersin.orgsemanticscholar.org Research has not yet identified specific OBPs or PBPs that show a high binding affinity for this compound.

Elucidation of Intracellular Signal Transduction Pathways in Olfactory Sensory Neurons

Upon activation of an odorant receptor by a ligand, a cascade of intracellular events is triggered within the olfactory sensory neuron, leading to its depolarization and the generation of an action potential. oup.com In insects, this typically involves the OR acting as a ligand-gated ion channel. nih.govnih.gov However, specific studies detailing the complete intracellular signal transduction pathway activated by this compound in any organism are not available in the current body of scientific literature.

Neurophysiological Responses and Central Nervous System Integration

Neurophysiological studies provide direct evidence of the detection of a chemical by the nervous system. For this compound, such studies have been conducted primarily in insects that interact with species emitting this compound.

Analysis of Neuronal Activity Patterns in Response to this compound

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus. Studies using EAG have demonstrated that the antennae of certain parasitoid wasps of the genus Trissolcus are responsive to (E)-2-decenyl acetate. researchgate.net This indicates the presence of olfactory sensory neurons on their antennae capable of detecting this compound.

In a study comparing the antennal responses of three parasitoid species (Trissolcus japonicus, T. basalis, and T. oenone) to various stink bug-associated compounds, (E)-2-decenyl acetate was found to elicit weaker, yet detectable, responses compared to other chemicals like (E)-2-hexenal and (E)-2-decenal. researchgate.net This suggests that while it is part of the chemical landscape perceived by these insects, it may be of secondary importance compared to other semiochemicals.

Detailed single-cell recordings to characterize the specific firing patterns of individual olfactory sensory neurons in response to this compound have not been reported.

Electrophysiological Responses to (E)-2-Decenyl Acetate in Parasitoid Wasps
Insect SpeciesTechniqueResponse to (E)-2-Decenyl AcetateReference
Trissolcus japonicusElectroantennography (EAG)Antennal response detected researchgate.net
Trissolcus basalisElectroantennography (EAG)Antennal response detected researchgate.net
Trissolcus oenoneElectroantennography (EAG)Antennal response detected researchgate.net

Correlation between Peripheral Chemoreception and Higher-Order Brain Processing Leading to Behavioral Outputs

Following detection by the antennae, olfactory information is sent to the antennal lobe in the insect brain for initial processing. oup.comnih.govphysiology.org The processed signals are then relayed to higher brain centers, where they are integrated to produce a specific behavioral output, such as attraction or repulsion.

While (E)-2-decenyl acetate has been identified as a component of defensive secretions in stink bugs like Pallantia macunaima, and is detected by their natural enemies, the direct correlation between the neurophysiological response to this specific compound and a resulting behavior has not been explicitly established. researchgate.netresearchgate.netscispace.com The behavioral responses of insects are typically driven by a blend of several chemical compounds rather than a single molecule. The precise role of this compound within this blend and its specific contribution to higher-order brain processing and behavior remain to be elucidated.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. For insect pheromones and other semiochemicals, these studies involve systematically modifying the molecule's structure and measuring the resulting change in biological response, such as electrophysiological signals from the antenna or behavioral reactions. royalsocietypublishing.org This approach provides insights into the specific molecular features required for a successful interaction with olfactory receptors. royalsocietypublishing.orgnih.gov

The terms (E) and (Z) are used to describe the stereochemistry of the double bond. studymind.co.uklibretexts.org (Z) isomers, from the German zusammen (together), have the high-priority substituent groups on the same side of the double bond, while (E) isomers, from entgegen (opposite), have them on opposite sides. studymind.co.uklibretexts.org This difference in spatial arrangement can dramatically affect how the molecule fits into its receptor. studymind.co.uk

In the turnip moth, Agrotis segetum, the geometric isomerism of decenyl acetate has a clear impact on chemoreception. Electrophysiological recordings from male antennal sensilla revealed that receptor cells are highly sensitive to specific isomers. Studies showed that (Z)-5-decenyl acetate, a minor component of the natural pheromone blend, evoked the strongest response from one type of receptor cell. researchgate.net The (E)-5-decenyl acetate isomer elicited a significantly weaker response, demonstrating the receptor's selectivity. researchgate.net While the presence and position of double bonds are known to affect activity patterns, the specific impact of E/Z configuration can vary between biological systems. nih.gov In some insects, the presence of an incorrect isomer can even inhibit the response to the primary pheromone. researchgate.net

Table 1: Effect of Geometric Isomerism on Electrophysiological Response in Agrotis segetum

This table presents a comparison of the electroantennogram (EAG) responses elicited by (Z) and (E) isomers of 5-decenyl acetate in the male turnip moth. Data is based on findings from electrophysiological studies. researchgate.net

CompoundRelative EAG Response
(Z)-5-Decenyl acetateHigh
(E)-5-Decenyl acetateLow

The length of the carbon chain and the nature of the functional group are key features that determine the binding affinity of a pheromone to its receptor and the subsequent behavioral response. nih.gov

SAR studies on analogues of (Z)-5-decenyl acetate have demonstrated that the length of the alkyl chain is critical. royalsocietypublishing.orgcardiff.ac.uk Research involving both chain-shortened and chain-elongated analogues of (Z)-5-decenyl acetate suggests that the terminal portion of the alkyl chain interacts with a specific hydrophobic pocket within the receptor protein. nih.govresearchgate.net For an effective interaction, the chain must have a specific length. royalsocietypublishing.orgcardiff.ac.uk Analogues that are either too short or too long show significantly reduced biological activity, presumably because they cannot fit optimally into this hydrophobic binding site. nih.govnih.gov This principle is not unique to moths; in the red imported fire ant, Solenopsis invicta, the electroantennographic response to linear alkyl acetates was also clearly dependent on carbon chain length, with acetates having alkyl chains of five to seven carbons eliciting the most significant responses. researchgate.net

The functional group, in this case, the acetate group, is equally important for biological activity. Studies on related moth pheromones like (Z)-7-dodecenyl acetate have revealed very strict structural requirements for the polar functional group. royalsocietypublishing.orgresearchgate.net Modifications to any part of the acetate group—the carbonyl oxygen, the ether oxygen, or the methyl group—can lead to a substantial loss of activity. researchgate.net This indicates that the functional group likely engages in specific hydrogen bonding or dipolar interactions with amino acid residues at the receptor's binding site. nih.gov The precise shape, size, and electron distribution of the acetate group are all crucial for a successful interaction with the antennal receptor cell. researchgate.net

Table 2: Influence of Structural Modifications on the Biological Activity of (Z)-5-Decenyl Acetate Analogues in Agrotis segetum

This table summarizes the general findings from various SAR studies on how modifications to the carbon chain and functional group affect the biological efficacy of (Z)-5-decenyl acetate analogues. royalsocietypublishing.orgnih.govresearchgate.netcardiff.ac.uk

Modification TypeStructural ChangeGeneral Effect on Biological Activity
Carbon Chain Length Shortening the alkyl chain (e.g., to C8, C9)Reduced activity
Elongating the alkyl chain (e.g., to C11, C12)Reduced activity
Functional Group Modification of the acetate moietySignificant loss of activity
Introduction of additional functional groupsVariable, often reduced activity

Environmental Dynamics and Ecological Implications of 2 Decenyl Acetate

Trophic Level Interactions and Ecosystem Effects

The ecological role of 2-decenyl acetate (B1210297) is primarily as a semiochemical, mediating interactions between organisms. Its impact is most pronounced in how it influences the behavior of the insects that produce it and their natural enemies.

(E)-2-Decenyl acetate has been identified as a component of the glandular secretions of several stink bug species (Hemiptera: Pentatomidae), where it likely serves a defensive or alarm function. mdpi.comresearchgate.net This chemical signal can be intercepted by natural enemies that use these cues to locate their hosts or prey.

Host Location: Research has shown that egg parasitoids, which are important biological control agents, can detect volatile organic compounds emitted by their hosts. Electrophysiological experiments on certain parasitoid species demonstrated a response to (E)-2-decenyl acetate, although the response was sometimes weaker compared to other compounds in the host's chemical blend, such as (E)-2-hexenal and (E)-2-decenal. researchgate.net

Predator-Prey Interactions: The defensive secretions of stink bugs containing (E)-2-decenyl acetate can repel or deter predators. researchgate.net Understanding these chemical interactions is crucial for developing biological control programs, as the chemical cues can influence the effectiveness of natural enemies. mdpi.com

The table below summarizes findings on the role of (E)-2-decenyl acetate in interactions with natural enemies.

Interacting Species (Natural Enemy)Source Insect (Host/Prey)Observed Effect of (E)-2-Decenyl AcetateReference
Unspecified Egg ParasitoidsErthesina fullo (Yellow Spotted Stink Bug)Elicits weaker electrophysiological responses compared to other aldehydes in the secretion blend. researchgate.net
General Insect PredatorsPodisus nigrispinus (Stink Bug)Component of defensive secretion that can influence insect behavior and may have repellent or irritating effects. researchgate.net

The impact of semiochemicals like 2-decenyl acetate on the wider ecosystem is generally considered to be low, especially when used in targeted applications like mating disruption.

Specificity: Pheromones and other semiochemicals are often highly species-specific. epa.gov This specificity means they are unlikely to directly affect the behavior of most non-target organisms, including beneficial insects like pollinators. regulations.govregulations.gov

Indirect Effects: The primary ecological effect is the disruption of the target pest, which can lead to population declines. However, it is anticipated that other organisms in the ecosystem can serve as alternative food sources or pollinators, mitigating any significant indirect impacts. regulations.gov The available information suggests that SCLPs, as a class, are not harmful to non-target organisms or the environment. epa.gov While (E)-2-decenyl acetate itself is a naturally occurring defensive compound, its use in pest management would be subject to the same principles of minimizing non-target effects. Research continues to explore these complex tritrophic interactions to enhance the efficacy and safety of biological control strategies. researchgate.net

Research on the Influence of this compound on Natural Enemy Behavior (e.g., Parasitoids, Predators)

Research on Resistance and Adaptation in Responding Organisms to this compound Exposure

Research into resistance and adaptation to this compound primarily focuses on the ecological and physiological responses of insects, as the compound is a key semiochemical in their communication and defense. The development of resistance, in the classical sense seen with synthetic pesticides, is considered to have a very low probability for semiochemicals like this compound, especially when they are integral to mating or fundamental defensive behaviors. basf.comanses.fr This is because a change that confers resistance would likely disrupt essential life processes, such as mate location, making it evolutionarily disadvantageous. basf.com

However, adaptation, a broader evolutionary process, is well-documented. Organisms that interact with species producing this compound have evolved sophisticated ways to detect and respond to this chemical signal. This is particularly evident in predator-prey and host-parasitoid dynamics.

Biochemical and Physiological Adaptation

Insects have evolved complex biochemical systems to manage and perceive semiochemicals. One of the key enzyme families involved in this adaptation is the Carboxyl/cholinesterases (CCEs). mdpi.com These enzymes are known to play crucial roles in the adaptation of insects to various chemical signals from their environment. mdpi.comnih.gov CCEs can facilitate adaptation by degrading insect semiochemicals within the olfactory system, a process that helps clear the signal and maintain the sensitivity of sensory neurons. mdpi.com While direct studies on the degradation of this compound by specific CCEs are limited, research on related compounds provides a strong model. For instance, certain esterases in the moth Grapholita molesta have been identified that can hydrolyze the sex pheromone (Z/E)-8-dodecenyl acetate, demonstrating a clear mechanism for biochemical adaptation to acetate-based pheromones. mdpi.com This enzymatic degradation is a critical adaptive feature, allowing insects to process chemical information efficiently from their environment. nih.gov

Adaptation in Host-Seeking Behavior

Parasitoid wasps, which lay their eggs in or on other insects, have adapted to use their hosts' defensive chemicals as kairomones to locate them. (E)-2-decenyl acetate, a component of the defensive secretions of many stink bugs (Pentatomidae), serves as such a cue. wur.nlresearchgate.net Electrophysiological studies have demonstrated that the antennae of these parasitoids are sensitive to (E)-2-decenyl acetate, enabling them to detect the presence of potential hosts.

Research on three species of Trissolcus parasitoids, which are natural enemies of stink bugs, identified several compounds from their hosts that elicited antennal responses. researchgate.net While compounds like (E)-2-decenal and (E)-2-octenal produced strong responses, (E)-2-decenyl acetate consistently elicited weaker, yet distinct, signals. researchgate.net This indicates a finely tuned adaptation where the parasitoid can detect a broader blend of chemicals, using minor components like (E)-2-decenyl acetate as part of the host's chemical signature.

The table below presents findings from electroantennogram (EAG) studies, which measure the electrical response of an insect's antenna to a chemical stimulus. These studies quantify the adaptation of parasitoid wasps to key compounds emitted by their stink bug hosts.

Interactive Table: Electrophysiological Responses of Parasitoid Wasps to Stink Bug Semiochemicals

This table shows the mean electroantennogram (EAG) responses of three Trissolcus parasitoid species to various compounds found in stink bug secretions, including (E)-2-decenyl acetate. The response indicates the degree of sensory adaptation of the parasitoids to these chemical cues for host location.

Chemical CompoundT. basalis (Mean EAG Response mV)T. euschisti (Mean EAG Response mV)T. oenone (Mean EAG-Response mV)
(E)-2-decenalStrongStrongStrong
(E)-2-octenalStrongStrongStrong
(E)-4-oxo-2-hexenalStrongStrongStrong
(E)-2-hexenalStrongStrongStrong
(E)-2-decenyl acetate WeakerWeakerWeaker
n-dodecaneWeakerWeakerWeaker
n-tridecaneWeakerWeakerWeaker

Source: Adapted from research on the chemical ecology of Pentatomidae and their parasitoids. researchgate.net

Behavioral Adaptation

Behavioral adaptation to this compound is evident in how different insects respond to its presence. For many species, it functions as an alarm or repellent compound. researchgate.net For example, nymphs of the stink bug Halyomorpha halys have shown greater sensitivity to (E)-2-decenal compared to adults, suggesting an age-specific adaptation in response to alarm signals. researchgate.net While not specifically this compound, this highlights the potential for nuanced behavioral adaptations to related defensive compounds within a species.

Furthermore, invasive species may exhibit rapid adaptation in their chemical communication systems in new environments. The fall armyworm, Spodoptera frugiperda, showed geographic variations in its pheromone blend between its native American populations and the invasive African populations. cgiar.org This adaptation, potentially driven by the need to avoid "communication interference" with native African species, illustrates how insect chemical signaling, which can include acetate-based compounds, is subject to evolutionary pressure and adaptation. cgiar.org

Future Research Directions and Translational Perspectives in Chemical Ecology

Integrated Chemical Ecology Approaches

A holistic understanding of the lifecycle of a semiochemical like 2-decenyl acetate (B1210297), from its synthesis to its perception and the resulting behavioral response, requires the integration of multiple high-throughput technologies and computational methods.

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding of Biosynthesis and Reception

The advent of "omics" technologies offers an unprecedented opportunity to unravel the molecular underpinnings of 2-decenyl acetate's role in chemical communication. By simultaneously analyzing the entire complement of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can construct a comprehensive picture of the biosynthetic pathways and receptor mechanisms.

Transcriptomic analysis of insect pheromone glands has already proven instrumental in identifying candidate genes involved in pheromone biosynthesis. d-nb.info For instance, in the turnip moth, Agrotis segetum, which utilizes (Z)-5-decenyl acetate as a pheromone component, transcriptomics of the pheromone gland can pinpoint genes encoding the specific desaturases, reductases, and acetyltransferases responsible for its production from fatty acid precursors. researchgate.net By comparing the transcriptomes of pheromone-producing and non-producing tissues, or by examining changes in gene expression over the insect's life cycle, researchers can identify the key enzymatic players. d-nb.info

Metabolomic studies, which analyze the complete set of small-molecule metabolites, can complement these findings by identifying the precursors, intermediates, and final products of the biosynthetic pathway. This integrated approach has been successfully applied to other insect species, revealing the complex enzymatic cascade leading to the production of specific pheromone components. chemecol.org

On the reception side, omics technologies can be applied to the antennae, the primary olfactory organs of insects. Transcriptomic and proteomic analyses of antennal tissues can identify the specific odorant receptors (ORs), odorant-binding proteins (OBPs), and sensory neuron membrane proteins (SNMPs) that are tuned to detect this compound. nih.gov Furthermore, comparing the expression levels of these proteins between males and females, or between different species that respond to this compound, can provide insights into the evolution of pheromone perception.

The integration of these omics datasets is crucial. For example, correlating the expression of a specific desaturase gene in the pheromone gland with the production of this compound (as detected by metabolomics) provides strong evidence for its function. Similarly, linking the expression of a particular odorant receptor in the antennae with an electrophysiological response to this compound can confirm its role in perception.

Interactive Data Table: Examples of Omics Applications in Pheromone Research

Omics TechnologyApplication in Pheromone ResearchExample OrganismKey Findings
Transcriptomics Identification of genes involved in pheromone biosynthesis and reception. d-nb.infoLobesia botrana (European grapevine moth)Identified 41 candidate genes for sex pheromone production, including desaturases and reductases. d-nb.info
Proteomics Identification of odorant-binding proteins and odorant-degrading enzymes in antennae.Ectropis grisescens (Tea gray geometrid)Identified 28 carboxylesterases and 16 glutathione (B108866) S-transferases potentially involved in odorant degradation. nih.gov
Metabolomics Profiling of pheromone components and their precursors in pheromone glands. chemecol.orgNicotiana speciesUncovered the role of phenolamides in plant defense against herbivores through integrated transcriptomic and metabolomic analysis. chemecol.org
Genomics Comparative genomics to understand the evolution of pheromone biosynthetic pathways.Various LepidopteraStudies on fatty acyl-CoA desaturases reveal the genetic basis for the diversity of pheromone components. researchgate.net

Computational Modeling and In Silico Approaches for Receptor-Ligand Interactions and Pheromone Design

Computational modeling and in silico techniques are becoming indispensable tools for understanding how pheromones like this compound interact with their corresponding receptors at a molecular level. core.ac.uk These approaches can predict the three-dimensional structure of odorant receptors and simulate the binding of pheromone molecules, providing insights that are often difficult to obtain through experimental methods alone. core.ac.uknih.gov

Homology modeling can be used to create 3D structures of odorant receptors based on the known structures of related proteins, such as G-protein coupled receptors (GPCRs). core.ac.ukdiva-portal.org Once a model of the receptor is built, molecular docking simulations can be performed to predict the binding pose and affinity of this compound within the receptor's binding pocket. nih.govresearchgate.net These simulations can identify key amino acid residues that are critical for binding, which can then be validated through site-directed mutagenesis experiments. diva-portal.org

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can further refine our understanding of receptor-ligand interactions. royalsocietypublishing.org By synthesizing and testing a series of analogues of this compound with systematic variations in their chemical structure, researchers can build models that correlate specific molecular features with biological activity. researchgate.netroyalsocietypublishing.org This information is invaluable for designing novel, highly specific, and potent pheromone analogues for use in pest management strategies. For example, in silico screening of virtual compound libraries could identify new molecules that act as either agonists (mimicking the effect of the natural pheromone) or antagonists (blocking the receptor and disrupting communication).

Molecular dynamics (MD) simulations can provide a dynamic view of the receptor-ligand interaction over time, revealing the conformational changes that occur upon pheromone binding and leading to receptor activation. researchgate.net This level of detail is crucial for a complete understanding of the signal transduction process.

Advanced Biotechnological and Bioengineering Applications in Research

Biotechnology and bioengineering offer promising avenues for both the sustainable production of this compound and the development of novel tools for its detection and study.

Engineered Biosynthesis of this compound for Sustainable Production in Model Organisms

The chemical synthesis of insect pheromones can be a complex and expensive process, often with environmental drawbacks. atamanchemicals.com A more sustainable alternative is the engineered biosynthesis of these compounds in microbial or plant-based systems. techmigroup.commazzucchelli1849.it By introducing the genes for the key enzymes in the this compound biosynthetic pathway into a model organism like yeast (Saccharomyces cerevisiae) or certain bacteria, it is possible to create "cell factories" that can produce the pheromone from simple and inexpensive starting materials. technologynetworks.comnih.gov

This approach requires the identification and characterization of the complete set of genes responsible for converting a common precursor, such as a fatty acid, into this compound. researchgate.netgoogle.com This includes genes encoding for desaturases that introduce double bonds at specific positions, reductases that convert the fatty acid to an alcohol, and acetyltransferases that add the final acetate group. Once these genes are identified, they can be assembled into a synthetic metabolic pathway and expressed in the chosen host organism. google.com

Recent advances in synthetic biology and metabolic engineering, such as CRISPR-Cas9 gene editing, allow for precise modifications of the host's metabolism to optimize the production of the target compound and increase yields. techmigroup.com The sustainable production of this compound through engineered biosynthesis could significantly reduce the cost and environmental impact of pheromone-based pest control strategies. researchgate.net

Development of Highly Sensitive and Selective Biosensors for Environmental Monitoring and Research

The ability to detect and quantify minute amounts of this compound in the environment is crucial for both fundamental research in chemical ecology and for practical applications in pest monitoring. Biosensors, which combine a biological recognition element with a physicochemical transducer, offer a highly sensitive and selective alternative to traditional analytical methods like gas chromatography. rsc.orgresearchgate.net

One promising approach is the use of insect antennae themselves as the biological sensing element in an electroantennogram (EAG) or single-sensillum recording (SSR) setup. researchgate.net These techniques measure the electrical signals generated by the antenna in response to specific odorants, providing a direct measure of the insect's own detection capabilities. Portable EAG systems are being developed for in-field monitoring of pheromone plumes. researchgate.net

For more robust and versatile biosensors, researchers are working to immobilize purified odorant receptors or odorant-binding proteins onto the surface of a transducer, such as a field-effect transistor or a surface plasmon resonance (SPR) sensor. rsc.orgnih.govmdpi.com When the target pheromone, this compound, binds to the immobilized protein, it causes a measurable change in the electrical or optical properties of the transducer. rsc.org These biosensors have the potential to be highly sensitive, with some capable of detecting analytes at the parts-per-trillion level. rsc.org The development of such biosensors would enable real-time monitoring of this compound concentrations in the field, providing valuable data for optimizing the timing and placement of pheromone traps or mating disruption dispensers.

Unraveling Complex Pheromonal Blends, Synergistic Interactions, and Modulatory Effects

In nature, this compound rarely acts alone. It is often a minor component in a complex blend of several different chemicals, and its activity can be significantly influenced by the presence of other compounds. psu.edupsu.edu Future research must focus on understanding these complex interactions to fully appreciate the ecological role of this compound.

The behavioral response of an insect to a pheromone blend is often highly dependent on the precise ratio of its components. cambridge.orgresearchgate.net Deviations from the optimal ratio can lead to a reduced or even an inhibited response. cambridge.org Furthermore, some compounds that are not attractive on their own can act as synergists, enhancing the attractiveness of the primary pheromone components. researchgate.netebi.ac.uk For example, in some moth species, certain plant volatiles have been shown to synergize the response to the sex pheromone. cambridge.org

Conversely, other compounds can act as antagonists, inhibiting the response to the pheromone blend. cambridge.org These antagonists can be produced by the same species, serving to fine-tune the signal, or by different species, leading to reproductive isolation.

Understanding these synergistic and antagonistic interactions is crucial for developing effective pest management strategies. A lure containing only the major pheromone component may not be as attractive as one that mimics the natural blend more closely. Field trials are essential to determine the optimal blend for attracting a specific target species while minimizing the attraction of non-target organisms. nih.govgoogle.com

Moreover, the context in which the pheromone is encountered can modulate the insect's response. For instance, the presence of host plant odors can make a suboptimal pheromone blend more attractive. cambridge.org The physiological state of the insect, such as its age or mating status, can also influence its sensitivity and behavioral response to this compound and other pheromone components. nih.gov

Impact of Climate Change and Anthropogenic Factors on this compound Chemical Ecology and Communication Networks

The escalating pace of climate change, driven by anthropogenic activities, presents a significant threat to the intricate chemical communication systems that govern insect behavior and ecological interactions. The semiochemical this compound, a key component in the pheromone blends of various insect species, is not immune to these environmental shifts. Alterations in temperature, atmospheric carbon dioxide (CO2) concentrations, and pollutant levels can profoundly disrupt the production, stability, and perception of this vital signaling molecule, with cascading consequences for insect communication networks.

Global climate change is predicted to have multifaceted effects on insect chemical communication. researchgate.netnih.gov The entire process, from the biosynthesis of pheromones to the behavioral responses of receiving organisms, is likely to be impacted by rising temperatures and modified atmospheric gas concentrations. google.comnih.gov While direct research on the specific effects of these factors on this compound is limited, studies on analogous compounds and insect systems provide a framework for understanding the potential vulnerabilities.

Temperature-Mediated Effects:

Temperature is a critical environmental factor that directly influences the physiology and behavior of ectothermic insects. Fluctuations in ambient temperature can alter the biosynthesis of pheromones, including acetates like this compound. nih.govvliz.be For instance, research on ladybeetle larvae has shown that the production of their infochemicals can double with a 10°C increase in temperature. researchgate.netvliz.be Conversely, extreme heat can lead to thermal stress, potentially impairing the enzymatic pathways responsible for pheromone production. researchgate.net

Furthermore, temperature affects the volatility and degradation of pheromone components. researchgate.net Higher temperatures can increase the evaporation rate of this compound, potentially altering the concentration and ratio of components in a pheromone blend. This can have significant consequences for species that rely on precise blend compositions for mate recognition. frontiersin.org The stability of the pheromone signal in the environment is also at risk, as elevated temperatures can accelerate its decay, reducing the distance and duration over which the signal is effective. researchgate.netvliz.be

Table 1: Potential Temperature-Mediated Impacts on this compound

Factor Potential Impact on this compound General Research Findings Citation
Biosynthesis Altered production rates due to temperature effects on enzymatic activity.Ladybeetle larvae produce twice as much infochemical at 25°C compared to 15°C. researchgate.netvliz.be
Volatility Increased evaporation, potentially altering pheromone blend ratios.Higher temperatures increase the volatility of semiochemicals. frontiersin.org
Degradation Accelerated breakdown of the compound, reducing signal longevity.Sudden shifts in environmental temperature can accelerate pheromone decay. researchgate.netvliz.be
Perception Changes in the sensitivity of olfactory receptors in receiving insects.Temperature can disturb the activation of olfactory receptors. researchgate.net

Impact of Elevated Carbon Dioxide:

Increasing atmospheric CO2 levels, a hallmark of climate change, can also interfere with insect chemical communication. Studies on aphids have demonstrated that elevated CO2 can reduce the production of their alarm pheromone. vliz.be For phytophagous insects that may sequester precursors for pheromone synthesis from their host plants, changes in plant chemistry due to elevated CO2 could indirectly affect the production of compounds like this compound. frontiersin.org While the direct impact of CO2 on the perception of this compound has not been studied, research on other insects suggests that elevated CO2 can impair the olfactory system. vliz.be

Influence of Anthropogenic Pollutants:

Air pollutants, such as ozone (O3) and nitrogen oxides (NOx), are highly reactive molecules that can degrade unsaturated chemical compounds. frontiersin.org As this compound contains a carbon-carbon double bond, it is susceptible to degradation by these pollutants. This degradation can lead to a loss of signal integrity, making it difficult for insects to locate mates or detect danger signals. Research has shown that ozone can react with and alter the chemical structure of pheromones, potentially diminishing the reproductive success of insects. frontiersin.org

Table 2: Potential Impacts of Anthropogenic Factors on this compound

Factor Potential Impact on this compound General Research Findings Citation
Elevated CO2 Indirect effects on biosynthesis via changes in host plant chemistry.Elevated CO2 can alter plant primary and secondary metabolites. frontiersin.org
Ozone (O3) Degradation of the molecule due to its unsaturated nature, leading to signal loss.Ozone can oxidize and degrade pheromones, affecting insect communication. frontiersin.orgfrontiersin.org
Nitrogen Oxides (NOx) Potential for chemical reactions that alter the pheromone structure.NOx are reactive oxidants that can react with carbon-carbon double bonds in volatiles. frontiersin.org

The disruption of this compound-mediated communication can have far-reaching ecological consequences. For species like the brown marmorated stink bug (Halyomorpha halys), where (E)-2-decenyl acetate is a component of their defensive secretion, altered signaling could impact their ability to deter predators. frontiersin.org In species where it functions as an alarm pheromone, such as the giant Asian honey bee (Apis dorsata), interference with this signal could compromise colony defense. biologists.com

Q & A

Basic: What are the optimal analytical methods for identifying and quantifying 2-decenyl acetate in biological samples?

Methodological Answer:

  • GC-MS Analysis : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound. Use polar columns (e.g., DB-WAX) for separation and compare retention indices (RI) and mass spectra to authenticated standards. Key diagnostic ions include m/z 138 (base peak), 156 (molecular ion), and 96 (fragment from acetate cleavage) .
  • Quantification : Employ internal standards like deuterated analogs (e.g., d3-2-decenyl acetate) to account for matrix effects. Calibration curves should span 0.1–100 ng/µL with R² >0.99 .
  • Validation : Confirm compound identity using NIST/EPA/NIH Mass Spectral Library matches (similarity index >85%) and co-injection with synthetic standards .

Advanced: How can researchers design bioassays to study this compound’s role in insect chemical ecology?

Experimental Design Framework:

  • Behavioral Assays : Use Y-tube olfactometers to test attraction/repellency in target species (e.g., Halyomorpha halys). Vaporize this compound at ecologically relevant concentrations (1–10 ng/µL) .
  • Field Trials : Deploy pheromone traps with synthetic this compound blends. Monitor capture rates and compare to controls (e.g., blank traps or non-target esters) .
  • Data Interpretation : Apply multivariate statistics (PCA, PERMANOVA) to distinguish responses between life stages or sexes. For example, males of H. halys show stronger attraction than females, suggesting sex-specific roles .

Advanced: How to resolve contradictions in reported abundances of this compound across insect species?

Data Contradiction Analysis:

  • Source Variation : Differences in extraction protocols (e.g., SPME vs. solvent extraction) can alter detected amounts. SPME favors volatile compounds, while solvent extraction captures non-volatile derivatives .
  • Species-Specific Biosynthesis : In L. spurcus, this compound constitutes <5% of secretions, whereas in H. halys, it is a minor component (trace levels) . Cross-validate findings with transcriptomic data to identify biosynthetic enzyme expression (e.g., acetyltransferases) .
  • Statistical Rigor : Use non-parametric tests (e.g., Kruskal-Wallis) to account for non-normal distributions in small sample sizes. Report confidence intervals for abundance estimates .

Basic: What synthetic routes are available for producing high-purity this compound?

Synthesis and Characterization:

  • Esterification : React (E)-2-decen-1-ol with acetic anhydride under catalytic acid (e.g., H₂SO₄). Purify via fractional distillation (bp ~250–260°C) .
  • Purity Validation : Confirm purity (>98%) using HPLC with a C18 column (acetonitrile/water gradient) and refractive index detection. Monitor for byproducts like decenol or acetic acid .
  • Structural Confirmation : Use ¹H NMR (δ 4.05 ppm, triplet for acetate methylene; δ 5.35 ppm, multiplet for alkene protons) and IR (C=O stretch at 1740 cm⁻¹) .

Advanced: How can this compound’s biological activity be tested in non-model organisms?

Hypothesis-Driven Approach:

  • Bioactivity Screening : Use electrophysiology (GC-EAD) to identify olfactory receptor neuron responses in target insects. Dose-response curves can determine EC₅₀ values .
  • Ecological Relevance : Test synergism with co-occurring compounds (e.g., n-tridecane, (E)-2-decenal) using factorial design experiments. For example, this compound may enhance aggregation when combined with tridecane .
  • Toxicity Profiling : Conduct LC₅₀ assays on non-target arthropods (e.g., Apis mellifera) to assess ecological risks. Compare to regulatory thresholds (e.g., EPA Tier II guidelines) .

Advanced: What are the challenges in detecting trace this compound in environmental samples?

Analytical Challenges & Solutions:

  • Matrix Interference : Soil or plant extracts contain co-eluting terpenes. Use tandem MS/MS (MRM mode) to isolate m/z 138 → 96 transitions .
  • Low Abundance : Pre-concentrate samples via solid-phase microextraction (SPME) with PDMS/DVB fibers. Optimize adsorption time (30–60 min) and desorption temperature (250°C) .
  • Degradation Monitoring : Track hydrolysis products (e.g., decenol) under varying pH. Stability studies show this compound degrades 50% faster in alkaline soils (pH >8) .

Basic: How to validate conflicting spectral data for this compound in public databases?

Data Validation Protocol:

  • Cross-Reference Libraries : Compare NIST, Wiley, and in-house spectra. Discrepancies in fragment ions (e.g., m/z 81 vs. 96) may indicate isomer contamination .
  • Reproducibility Testing : Reanalyze samples using orthogonal methods (e.g., FT-IR vs. GC-MS). For example, FT-IR can distinguish this compound from 3-decenyl acetate via C-O-C stretch differences .
  • Collaborative Trials : Share raw data with third-party labs for blind verification. Interlaboratory studies reduce instrumental bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.